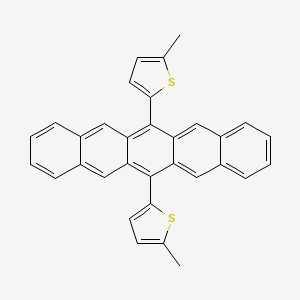
2,2'-(Pentacene-6,13-diyl)bis(5-methylthiophene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Pentacene-6,13-diyl)bis(5-methylthiophene) is an organic compound that belongs to the class of thiophene derivatives. It is characterized by the presence of a pentacene core linked to two 5-methylthiophene units.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pentacene-6,13-diyl)bis(5-methylthiophene) typically involves the coupling of pentacene with 5-methylthiophene units. One common method is the Stille coupling reaction, which involves the reaction of a stannylated thiophene derivative with a halogenated pentacene under palladium catalysis. The reaction conditions often include the use of a solvent such as toluene and a base like cesium carbonate .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Pentacene-6,13-diyl)bis(5-methylthiophene) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene units to thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or alkyl groups onto the thiophene rings .
Scientific Research Applications
2,2’-(Pentacene-6,13-diyl)bis(5-methylthiophene) has a wide range of applications in scientific research, including:
Organic Electronics: It is used as a semiconductor material in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: The compound is studied for its potential in creating flexible and lightweight electronic devices.
Chemistry: It serves as a model compound for studying the electronic properties of thiophene derivatives.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule with applications in drug delivery and diagnostics.
Mechanism of Action
The mechanism of action of 2,2’-(Pentacene-6,13-diyl)bis(5-methylthiophene) in electronic applications involves its ability to transport charge carriers (electrons or holes) efficiently. The pentacene core provides a conjugated system that facilitates charge delocalization, while the thiophene units enhance the compound’s stability and solubility. The molecular targets and pathways involved in its action are primarily related to its interaction with other materials in electronic devices, such as electrodes and dielectric layers .
Comparison with Similar Compounds
Similar Compounds
6,13-Bis(triisopropylsilylethynyl)pentacene: Another pentacene derivative used in organic electronics.
2,2’-Bithiophene: A simpler thiophene derivative with similar electronic properties.
Uniqueness
2,2’-(Pentacene-6,13-diyl)bis(5-methylthiophene) is unique due to its combination of a pentacene core with thiophene units, which provides a balance of high charge mobility and stability. This makes it particularly suitable for applications in organic electronics where both properties are essential .
Properties
CAS No. |
922508-54-1 |
|---|---|
Molecular Formula |
C32H22S2 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-methyl-5-[13-(5-methylthiophen-2-yl)pentacen-6-yl]thiophene |
InChI |
InChI=1S/C32H22S2/c1-19-11-13-29(33-19)31-25-15-21-7-3-5-9-23(21)17-27(25)32(30-14-12-20(2)34-30)28-18-24-10-6-4-8-22(24)16-26(28)31/h3-18H,1-2H3 |
InChI Key |
NSTVWCXPAASURG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=C3C=C4C=CC=CC4=CC3=C(C5=CC6=CC=CC=C6C=C52)C7=CC=C(S7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


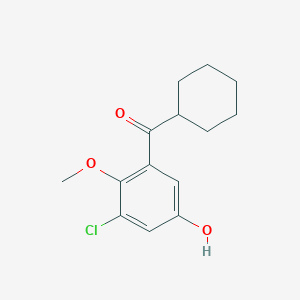
![(5R)-5-methyl-5-[3-(2-propylphenoxy)phenyl]-1,3-oxazolidine-2,4-dione](/img/structure/B14178686.png)
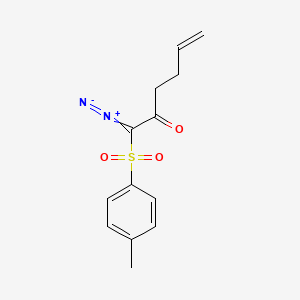

![tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane](/img/structure/B14178706.png)
![Urea, N-butyl-N'-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14178708.png)

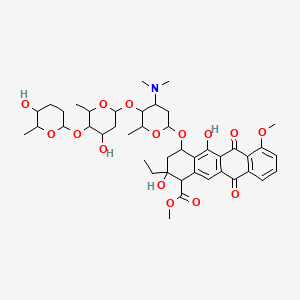

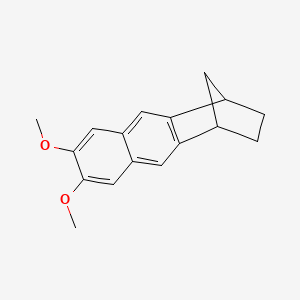
![3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B14178746.png)
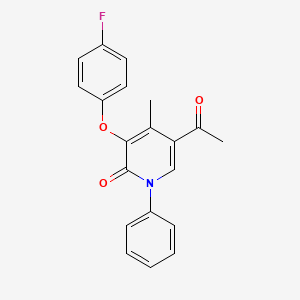
![([1,1'-Biphenyl]-4-yl){4-[(phenylsulfanyl)methyl]phenyl}methanone](/img/structure/B14178750.png)
![5-Chloro-6-{[4-(diethylamino)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14178754.png)
